

# Scalable process chemistry for Apixaban key intermediates

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## Compound of Interest

Compound Name: *1-(6-Nitropyridin-3-yl)piperidin-4-one*

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## Application Note & Protocol Guide

Topic: Scalable Process Chemistry for Apixaban Key Intermediates

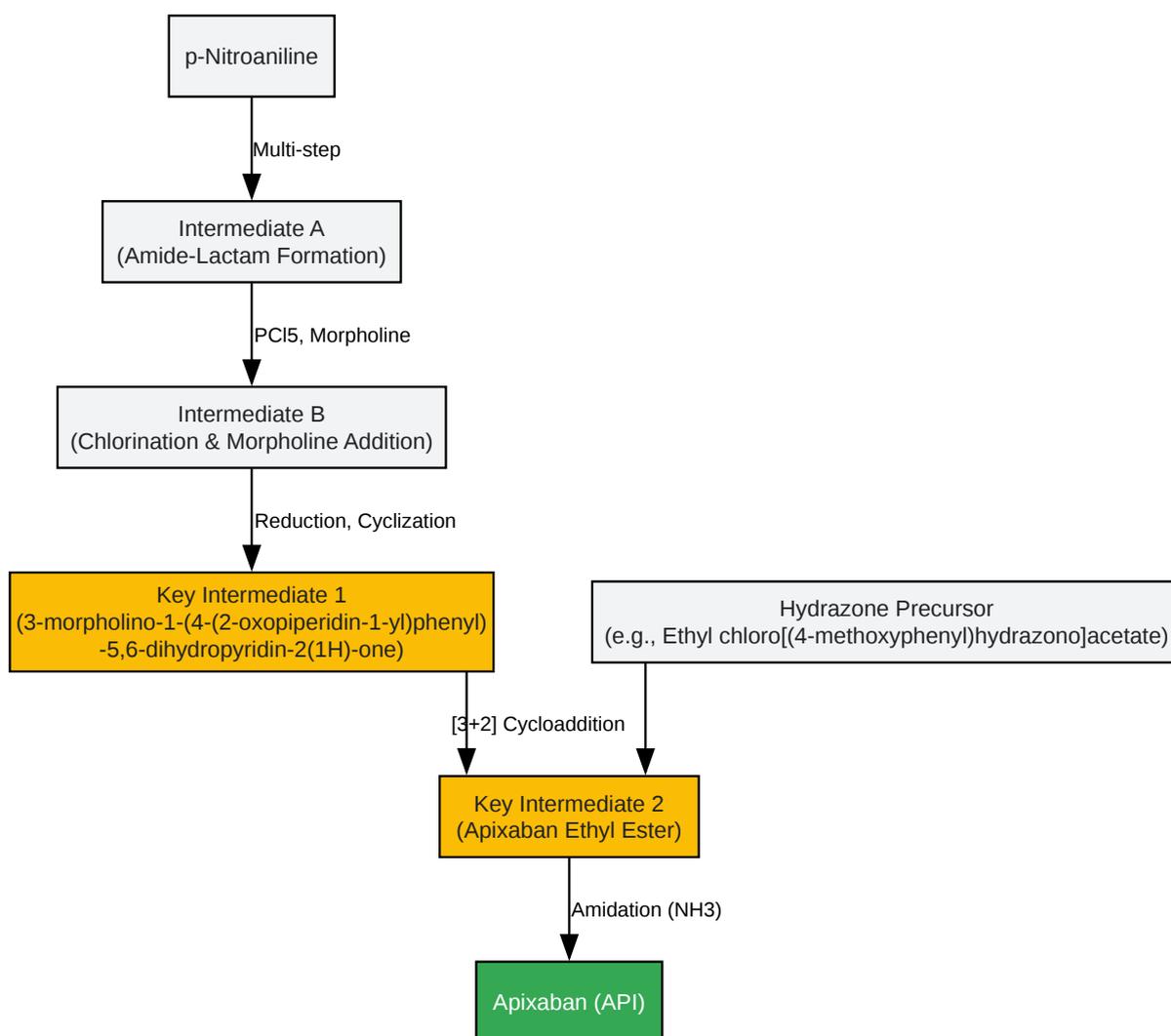
### Abstract

Apixaban is a leading direct oral anticoagulant, acting as a highly selective inhibitor of Factor Xa.[1] Its widespread therapeutic use necessitates a manufacturing process that is not only scalable and cost-effective but also robust and environmentally sustainable. Early synthetic routes, while foundational, often relied on expensive starting materials, harsh reagents, and chromatographically-intensive purifications, rendering them unsuitable for large-scale industrial production.[2][3] This guide details a modern, convergent, and industrially viable synthetic strategy for Apixaban, focusing on the scalable process chemistry for two pivotal intermediates. We provide in-depth explanations for the chosen synthetic pathways, detailed step-by-step protocols, and insights into process control, reflecting field-proven methodologies for ensuring high yield and purity in the final Active Pharmaceutical Ingredient (API).

### A Convergent and Scalable Synthetic Strategy

The industrial synthesis of Apixaban has evolved towards convergent strategies that build complex molecules from key, pre-assembled fragments. This approach enhances overall efficiency and simplifies purification logistics. The strategy detailed herein begins with the cost-

effective starting material, p-nitroaniline, to construct the core morpholino-dihydropyridinone-phenyl-piperidone structure. This key fragment is then coupled with a pyrazole precursor to form the penultimate ester intermediate, which is finally converted to Apixaban. This pathway deliberately avoids expensive reagents like p-iodoaniline and hazardous materials like sodium hydride, which were drawbacks of earlier methods.[2][4]



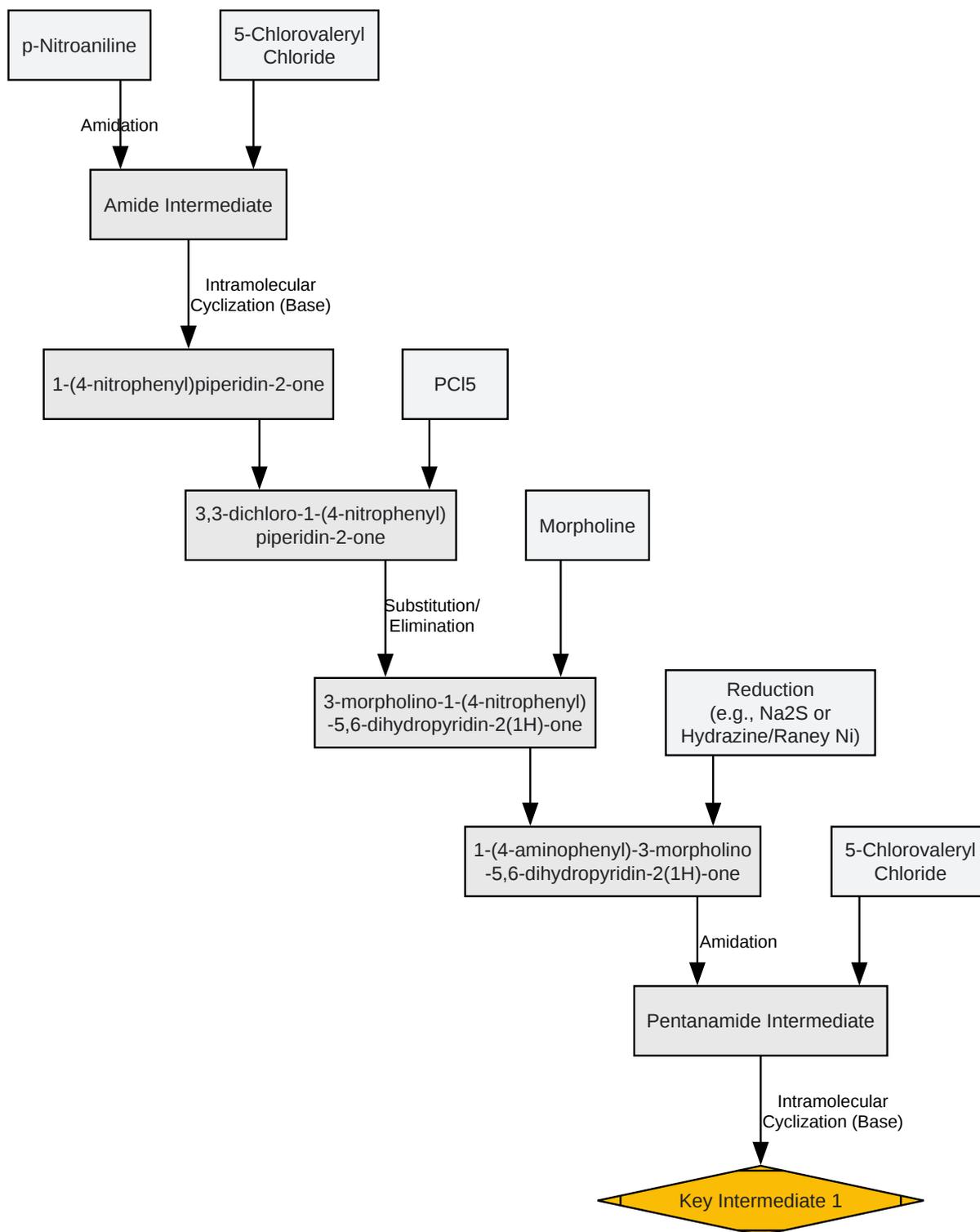
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Caption: High-level convergent synthetic route for Apixaban.

## Synthesis of Key Intermediate 1: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This intermediate represents the successful assembly of the right-hand portion of the Apixaban molecule. The synthesis is designed as a multi-step, one-pot or telescoping sequence to maximize efficiency and minimize isolation steps, a critical consideration for industrial scale-up.

[4][5]



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Caption: Detailed synthetic pathway for Key Intermediate 1.

## Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

- Principle: This protocol utilizes a phase-transfer catalyzed amidation followed by an in-situ (one-pot) cyclization.<sup>[4]</sup> Using a two-phase system (e.g., water/organic solvent) with a phase-transfer catalyst improves reaction control and simplifies workup compared to using hazardous reagents like NaH in anhydrous solvents. The strong base facilitates the final intramolecular nucleophilic substitution to form the lactam ring.
- Methodology:
  - To a stirred mixture of water, an organic solvent (e.g., toluene), and p-nitroaniline, add an inorganic weak base (e.g.,  $K_2CO_3$ ) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
  - Cool the mixture to 0-5 °C.
  - Slowly add a solution of 5-chlorovaleryl chloride in the same organic solvent, maintaining the temperature below 10 °C.
  - After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of p-nitroaniline.
  - To the reaction mixture, add a concentrated aqueous solution of a strong base, such as sodium hydroxide.<sup>[4]</sup>
  - Heat the mixture (e.g., to 50-60 °C) and stir until cyclization is complete (monitored by HPLC).
  - Cool the mixture, separate the organic layer, wash it with brine, and concentrate under reduced pressure.
  - The resulting crude product can often be purified by simple recrystallization or slurry in a suitable solvent (e.g., isopropanol) to avoid column chromatography.<sup>[6]</sup>

## Protocol 2: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

- Principle: This two-stage transformation first creates an activated dichlorinated intermediate, which then undergoes a condensation-elimination reaction with morpholine.<sup>[5]</sup> The use of phosphorus pentachloride (PCl<sub>5</sub>) is a classic and effective method for geminal dichlorination alpha to a lactam carbonyl. The subsequent reaction with excess morpholine acts as both the nucleophile and the base to facilitate the elimination of HCl, forming the stable enamine product.
- Methodology:
  - Dissolve 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent like chloroform.
  - At a controlled temperature (e.g., below 40 °C), add phosphorus pentachloride (PCl<sub>5</sub>) in portions.
  - After the addition, heat the mixture to reflux and maintain until the reaction is complete by TLC/HPLC.
  - Cool the reaction mixture and carefully quench it by pouring it into ice water.
  - Separate the organic layer, wash with water and then a mild base (e.g., NaHCO<sub>3</sub> solution) to neutralize, and concentrate to yield the crude 3,3-dichloro intermediate.<sup>[7]</sup>
  - Dissolve the crude dichloro intermediate in a solvent and add an excess of morpholine.
  - Heat the mixture to reflux. The reaction progress is monitored by HPLC for the formation of the desired 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
  - Once complete, cool the mixture and purify the product. Purification often involves crystallization directly from the reaction mixture or after a suitable workup to remove excess morpholine and salts.<sup>[2]</sup>
  - The resulting nitro-compound is then reduced. A scalable method involves using sodium sulfide in an alcohol-water solvent system, which is safer and more cost-effective than catalytic hydrogenation for this substrate.<sup>[4]</sup> Alternatively, hydrazine with a Raney nickel catalyst provides excellent yields.<sup>[5]</sup>
  - After reduction, the amine product is isolated via filtration or extraction.

## Protocol 3: Final Cyclization to Key Intermediate 1

- Principle: This is a final acylation-cyclization sequence. The synthesized amine is acylated again with 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization to form the second piperidinone ring.[5]
- Methodology:
  - Dissolve the amine from the previous step in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
  - Cool the solution and add 5-chlorovaleryl chloride dropwise.
  - Allow the reaction to proceed to completion at room temperature.
  - Upon completion, add a stronger base (e.g., potassium carbonate) and heat the mixture to effect the final intramolecular cyclization.
  - The final product is isolated by filtration and can be purified by recrystallization to achieve high purity suitable for the next stage.[5]

Process Stage	Typical Yield	Typical Purity (HPLC)	Key Parameters & Rationale
1-(4-nitrophenyl)piperidin-2-one	85-95%	>99%	One-pot reaction minimizes handling; Phase-transfer catalyst enhances reaction rate and safety.[4]
3-morpholino... (nitro)...one	70-80%	>98%	Controlled addition of $PCl_5$ is crucial for safety; Morpholine acts as both reagent and base.[5]
Reduction to Amine	90-98%	>99%	$Na_2S$ or Hydrazine/Raney Ni are efficient and scalable nitro reduction methods.[4] [5]
Final Intermediate 1	90-95%	>99.5%	Stepwise base addition (triethylamine then $K_2CO_3$ ) controls acylation vs. cyclization.[5]

## Synthesis of Key Intermediate 2 & Final Amidation

The formation of the core pyrazole ring is achieved via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This step is followed by the final amidation to produce Apixaban.

### Protocol 4: Synthesis of Apixaban Ethyl Ester

- Principle: This reaction involves the [3+2] dipolar cycloaddition between an enamine (Key Intermediate 1, or a related precursor) and a hydrazonoyl chloride (generated in situ from a

precursor like ethyl chloro[(4-methoxyphenyl)hydrazono]acetate).[8] The reaction is typically carried out in the presence of a base to facilitate the elimination of HCl and drive the cyclization.

- Methodology:
  - To a solution of Key Intermediate 1 in a high-boiling aprotic solvent (e.g., toluene or DMF), add a non-nucleophilic base such as triethylamine.
  - Add the hydrazone precursor, ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.
  - Heat the reaction mixture (e.g., 90-110 °C) and stir until HPLC analysis shows the completion of the reaction.
  - Cool the reaction mixture. The product, Apixaban ethyl ester, often crystallizes from the solution upon cooling or with the addition of an anti-solvent.
  - Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

## Protocol 5: Scalable Amidation to Apixaban

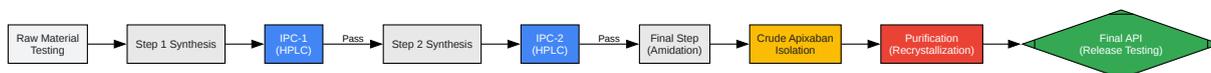
- Principle: The final step is the conversion of the ethyl ester to the primary amide. For large-scale production, using anhydrous ammonia in a high-boiling, water-miscible solvent like propylene glycol is highly effective.[9] This system allows the reaction to be run at elevated temperatures (e.g., 90-120 °C) to drive the reaction to completion efficiently, often yielding the desired N-1 polymorphic form of Apixaban directly upon workup.[9]
- Methodology:
  - Charge a pressure-rated reactor with Apixaban ethyl ester and propylene glycol.
  - Seal the reactor and introduce anhydrous ammonia gas to a specified pressure.
  - Heat the mixture to 90-120 °C and maintain for several hours (e.g., 12-24 hours) until the reaction is complete as monitored by HPLC.[9][10]
  - Cool the reactor to room temperature and vent the excess ammonia.

- The product is typically precipitated by the controlled addition of water.
- The solid is filtered, washed with a water/propylene glycol mixture and then water, and dried under vacuum to yield Apixaban API.

Process Stage	Typical Yield	Typical Purity (HPLC)	Key Parameters & Rationale
Apixaban Ethyl Ester	70-80%	>99%	Choice of high-boiling solvent and base are critical for reaction rate and yield.[8]
Apixaban (API)	90-95%	>99.8%	Propylene glycol is an excellent solvent for this high-temp amidation; ensures high conversion and can control polymorphism.[9]

## Process Control and Impurity Management

A robust manufacturing process for any API is defined by its ability to consistently control impurities. For Apixaban, process-related impurities can include unreacted intermediates, by-products from side reactions, and degradation products.[11] Furthermore, the potential for forming N-nitroso impurities is a critical safety consideration, necessitating strict control over nitrosating agents (like nitrites) and reaction pH.[12]



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Caption: General workflow for in-process control and purification.

Effective control strategies involve:

- Raw Material Control: Rigorous testing of starting materials and reagents to ensure they meet specifications and are free from detrimental contaminants.
- In-Process Controls (IPCs): Using analytical techniques like HPLC at the conclusion of each critical step to ensure the reaction has gone to completion and impurity levels are within established limits before proceeding.[11]
- Purification: Developing robust crystallization procedures for intermediates and the final API that effectively purge specific impurities.[13]
- Forced Degradation Studies: Intentionally exposing the drug substance to stress conditions (acid, base, light, heat, oxidation) to identify potential degradation products and establish stability-indicating analytical methods.[11]

## Conclusion

The synthetic routes and protocols described in this guide represent a scalable, efficient, and economically viable manufacturing process for Apixaban. By leveraging cost-effective starting materials and designing a convergent strategy with robust, high-yielding steps, the challenges of earlier synthetic approaches have been overcome. The emphasis on simple, non-chromatographic purifications and rigorous in-process controls ensures that the final API can be produced with consistently high purity and quality, meeting the stringent requirements for pharmaceuticals. This focus on process chemistry optimization is paramount to ensuring a reliable supply of this critical anticoagulant medication to patients worldwide.

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